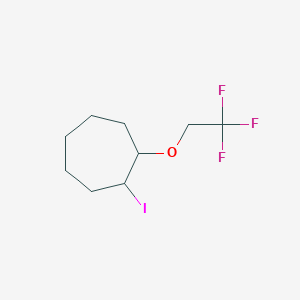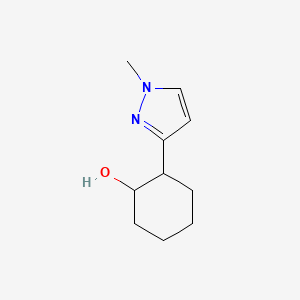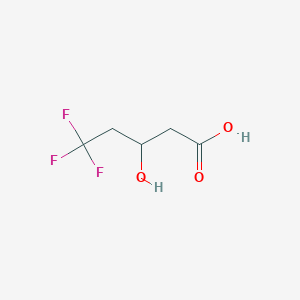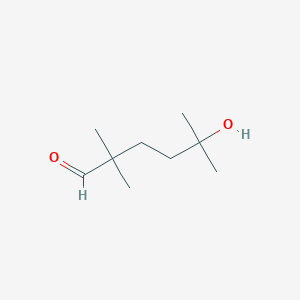
2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine is a heterocyclic compound that contains both a thiazole and a pyridine ring. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring is known for its biological activity, while the pyridine ring is a common structural motif in many pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-methylpyridine with a thiazole derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
科学的研究の応用
2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, while the pyridine ring can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-methyl-N-(1,3-thiazol-4-ylmethyl)pyridin-3-amine
- 2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-2-amine
- 2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-4-amine
Uniqueness
2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine is unique due to the specific positioning of the thiazole and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the thiazole ring at the 5-position of the pyridine ring can enhance its ability to interact with biological targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C10H11N3S |
|---|---|
分子量 |
205.28 g/mol |
IUPAC名 |
2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H11N3S/c1-8-10(3-2-4-12-8)13-6-9-5-11-7-14-9/h2-5,7,13H,6H2,1H3 |
InChIキー |
KLVHBIVDAXBNNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)NCC2=CN=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


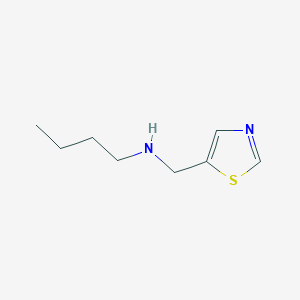

![tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13316227.png)
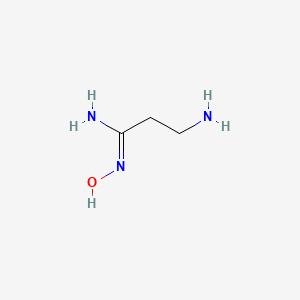
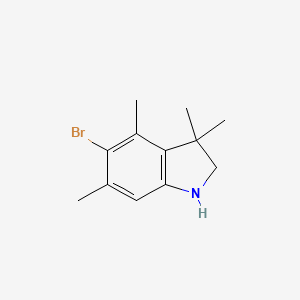
![3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13316244.png)
![2-Bromo-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13316251.png)
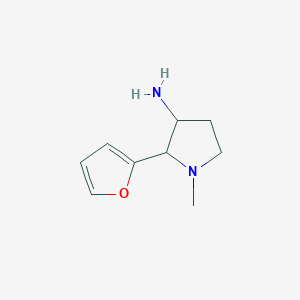
![4-Bromo-2-[1-(cyclopropylamino)propyl]phenol](/img/structure/B13316265.png)
